4-Aminoxymethyl pyridine hydrochloride

説明

4-Aminoxymethyl pyridine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoxymethyl pyridine hydrochloride typically involves the reaction of 4-aminomethyl pyridine with hydrochloric acid. The process can be summarized as follows:

Starting Material: 4-Aminomethyl pyridine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of 4-aminomethyl pyridine to its hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization.

化学反応の分析

Types of Reactions: 4-Aminoxymethyl pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are used under basic conditions.

Major Products:

Oxidation: Formation of pyridine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridines.

科学的研究の応用

Chemistry

4-Aminoxymethyl pyridine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in:

- Coordination Chemistry : Acting as a ligand to form coordination complexes with transition metals.

- Organic Synthesis : As an intermediate in the preparation of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Ligand Formation | Forms complexes with metals for catalysis. |

| Organic Synthesis | Used in the synthesis of biologically active compounds. |

Biology

In biological research, the compound is instrumental in studying enzyme mechanisms and biochemical pathways. Its applications include:

- Enzyme Inhibition Studies : The compound has been identified as a reversible inhibitor of copper amine oxidases, which are involved in biogenic amine metabolism and collagen maturation.

- Biochemical Assays : Used as a ligand in various assays to study protein-ligand interactions.

Medicine

In medicinal chemistry, this compound plays a significant role as an intermediate in drug synthesis:

- Pharmaceutical Development : It is involved in the synthesis of drugs targeting neurological disorders and other therapeutic areas.

- Potential Therapeutic Effects : Research indicates that it may exhibit neuroprotective properties, enhancing neuronal function in conditions such as multiple sclerosis .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated significant improvements in cell viability and reductions in apoptosis markers, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Coordination Complexes

Research demonstrated that complexes formed with this compound and transition metals exhibited enhanced catalytic activity in oxidation reactions. These findings highlight its utility in catalysis and materials science.

Key Mechanisms of Action

The compound's biological activity can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Inhibits copper amine oxidases, impacting metabolic pathways related to amine metabolism and collagen synthesis.

- Receptor Modulation : Potentially modulates neurotransmitter receptors, influencing synaptic transmission and neuronal health.

作用機序

The mechanism of action of 4-Aminoxymethyl pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .

類似化合物との比較

4-Aminomethyl pyridine: A closely related compound with similar chemical properties.

4-Pyridinemethanamine: Another derivative of pyridine with comparable applications.

Uniqueness: 4-Aminoxymethyl pyridine hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

生物活性

4-Aminoxymethyl pyridine hydrochloride (4-AMPH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 4-AMPH, supported by relevant case studies and research findings.

Chemical Structure and Properties

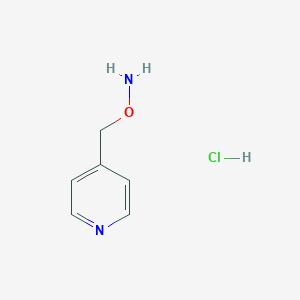

4-AMPH is a pyridine derivative characterized by an amino group and a hydroxymethyl group attached to the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its biological reactivity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 4-AMPH as an anticancer agent. A study synthesized novel compounds based on the 4-aminomethylbenzamide fragment, demonstrating potent inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR and HER-2. The analogues showed up to 92% inhibition at low concentrations (10 nM) against these targets, indicating strong anticancer potential .

Table 1: Anticancer Activity of 4-AMPH Derivatives

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91 |

| Compound 13 | HER-2 | 92 |

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives, including 4-AMPH, have been extensively studied. Research indicates that compounds with the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 2: Antimicrobial Efficacy of Pyridine Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| E. coli | 16 µg/mL |

| C. albicans | 64 µg/mL |

Neuroprotective Effects

4-AMPH has been investigated for its neuroprotective effects, particularly in the context of multiple sclerosis (MS). Case reports have documented its use in managing symptoms related to MS, such as muscle weakness and spasticity. However, overdoses have led to severe side effects, including seizures and extrapyramidal symptoms, highlighting the need for cautious dosing .

The biological activity of 4-AMPH is attributed to its ability to interact with various molecular targets:

- Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR contributes to its anticancer properties.

- Antimicrobial Targets: The presence of the pyridine nucleus enhances binding affinity to microbial enzymes.

- Neurotransmitter Modulation: It may influence neurotransmitter systems, providing symptomatic relief in neurological disorders.

Case Studies

A notable case involved a patient with MS who experienced significant symptom relief following administration of 4-AMPH. However, instances of overdose leading to severe neurological symptoms were also reported, underscoring the importance of monitoring therapeutic levels .

特性

IUPAC Name |

O-(pyridin-4-ylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOCPWZDQJBNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599794 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-54-1 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。